1-(1H-pyrazole-3-carbonyl)azepane

Description

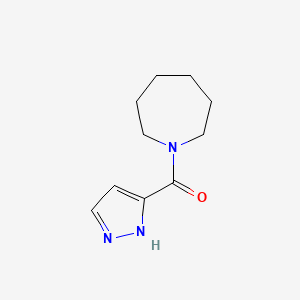

Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl(1H-pyrazol-5-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c14-10(9-5-6-11-12-9)13-7-3-1-2-4-8-13/h5-6H,1-4,7-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMKIKRBWGSPJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 1h Pyrazole 3 Carbonyl Azepane and Analogous Structures

Synthesis of Key Precursors: 1H-Pyrazole-3-carboxylic Acid and Derivatives

The foundation for synthesizing the target molecule lies in the creation of 1H-pyrazole-3-carboxylic acid and its activated forms, which are essential for the subsequent amide bond formation.

Reaction Pathways for the Formation of 1H-Pyrazole-3-carboxylic Acid

The synthesis of the 1H-pyrazole-3-carboxylic acid core is a well-established process in heterocyclic chemistry, often achieved through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov

One common strategy involves the reaction of a β-ketoester, such as diethyl oxalate, with a suitable ketone in the presence of a base to form a diketoester intermediate. nih.gov This intermediate can then undergo a cyclocondensation reaction with hydrazine. For instance, a process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid starts with 2,3-butanedione, which is converted to an intermediate that reacts with a hydrazine compound (like hydrazine hydrate (B1144303) or hydrazine monohydrochloride) under acidic conditions (pH < 7) at temperatures between 30-110 °C to form the pyrazole (B372694) ring. google.com

Another versatile approach utilizes the reaction of α,β-unsaturated carbonyl compounds, specifically trichloromethyl enones, with hydrazine derivatives. acs.org The regioselectivity of the pyrazole formation can be controlled by the nature of the hydrazine used. While arylhydrazine hydrochlorides tend to yield the 1,3-regioisomer, the use of a free hydrazine base leads to the 1,5-regioisomer. acs.org Additionally, pyrazole-3(4)-carbaldehydes, which can be synthesized via the Vilsmeier-Haack formylation of N-substituted pyrazoles, serve as precursors that can be oxidized to the corresponding carboxylic acids. umich.edu

Alternative one-pot, three-component procedures have also been developed, such as the condensation of a substituted aromatic aldehyde with tosylhydrazine, followed by a cycloaddition with a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles. organic-chemistry.org

Preparation of 1H-Pyrazole-3-carbonyl Halides (e.g., Acid Chloride) as Reactive Intermediates

To facilitate the coupling with the azepane moiety, the relatively unreactive 1H-pyrazole-3-carboxylic acid is typically converted into a more reactive intermediate, most commonly the corresponding acid chloride. This transformation enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by an amine.

The standard and widely used method for this conversion is the treatment of the pyrazole carboxylic acid with thionyl chloride (SOCl₂). researchgate.netdergipark.org.tr For example, 4-Benzoyl-l-(2,4-dinitrophenyl)-5-phenyl-lH-pyrazole-3-carboxylic acid is readily converted to its acid chloride form by reacting it with thionyl chloride. researchgate.net Similarly, other substituted pyrazole-3-carboxylic acids have been successfully transformed into their remarkably stable acid chlorides using this reagent, sometimes in the presence of a catalyst like DMF. dergipark.org.trresearchgate.netresearchgate.net This reactive intermediate is often used immediately in the next synthetic step without extensive purification.

Functional Group Interconversions of Pyrazole-3-carboxylic Acid Derivatives

The primary functional group interconversion of interest for the synthesis of 1-(1H-pyrazole-3-carbonyl)azepane is the formation of an amide bond. This is typically achieved through an addition-elimination mechanism where an amine acts as the nucleophile. libretexts.org

The highly reactive 1H-pyrazole-3-carbonyl chloride is an ideal substrate for this reaction. It can readily react with various aliphatic and aromatic amines to form the corresponding amide derivatives. researchgate.net The reaction involves the nucleophilic attack of the amine nitrogen on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion to yield the stable amide product. researchgate.netlibretexts.org This method has been used to synthesize a wide array of pyrazole-3-carboxamides by reacting the acid chloride with primary and secondary amines, ureas, and other nucleophiles. dergipark.org.tr

Besides amides, pyrazole-3-carboxylic acid and its acid chloride can be converted into other derivatives like esters. The reaction of the acid chloride with various alcohols, often using the Schotten-Baumann method or simply refluxing with the alcohol, yields the corresponding pyrazole-3-carboxylate esters. dergipark.org.trresearchgate.netresearchgate.net These interconversions highlight the versatility of the pyrazole-carboxylic acid scaffold in building more complex molecules. researchgate.net

Synthetic Strategies for the Azepane Ring System and its Functionalization

Established Routes to Synthesize the Azepane Core

The construction of the seven-membered azepane ring has historically been challenging due to unfavorable cyclization kinetics. nih.gov However, several effective synthetic routes have been established.

A prominent modern method involves the dearomative ring expansion of nitroarenes. researchgate.net In this process, a commercially available nitroarene is subjected to conditions that generate a nitrene intermediate, which then undergoes a one-atom ring expansion. The resulting 3H-azepine intermediate can be hydrogenated to yield the saturated azepane heterocycle. researchgate.net Another ring expansion strategy transforms 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine-2-carboxylates under copper(I) promotion and microwave activation. acs.orgconsensus.app

Other established methods include:

Tandem Amination/Cyclization: An efficient method for preparing functionalized azepines involves the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes with primary or secondary amines. nih.gov

Ring-Closing Metathesis (RCM): The RCM of diene precursors is a powerful tool for forming cyclic structures, including azepanes. acs.orgnih.gov

Reductive Amination: Double reductive amination of sugar-derived dialdehydes can produce polyhydroxyazepanes. acs.orgnih.gov Similarly, intramolecular reductive amination is a key step in stereoselective approaches to azepane iminosugars. acs.org

Catalyst-Free Synthesis: N-substituted azepines can be synthesized in a one-pot reaction using polyethylene (B3416737) glycol (PEG) as an effective and recyclable medium under catalyst-free conditions. organic-chemistry.org

Introduction of Functional Groups onto the Azepane Moiety

The ability to introduce specific substituents onto the azepane ring is crucial for modifying the properties of the final molecule. lifechemicals.com Many synthetic strategies build the functionalized ring directly, as seen in the tandem amination/cyclization of functionalized allenynes which produces trifluoromethyl-substituted azepin-2-carboxylates. nih.gov The dearomative ring expansion of substituted nitroarenes also allows for the synthesis of polysubstituted azepanes from the outset. researchgate.net

For pre-formed azepane rings, functionalization can be more challenging. However, methods exist for modifying the ring. For the synthesis of the title compound, this compound, the key functionalization is the N-acylation of the unsubstituted azepane ring, which is readily accomplished by reacting azepane with the 1H-pyrazole-3-carbonyl chloride precursor. This reaction forms the stable amide linkage connecting the two heterocyclic systems.

Coupling Methodologies for the Formation of the Amide Linkage in this compound

The crucial step in the synthesis of this compound is the formation of the amide linkage. This is typically achieved through the reaction of a pyrazole-3-carboxylic acid derivative with azepane.

Amidation Reactions via Acid Chloride Intermediates

A common and effective method for forming the amide bond is through the activation of the carboxylic acid group as an acid chloride. eurekaselect.comnih.govnih.gov This reactive intermediate readily undergoes nucleophilic attack by the secondary amine of the azepane ring to form the desired amide.

The general reaction scheme involves treating the pyrazole-3-carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to generate the pyrazole-3-carbonyl chloride. eurekaselect.comnih.govresearchgate.net This is then reacted with azepane, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. This method is widely applicable and can be used for a variety of substituted pyrazole carboxylic acids and other cyclic amines. nih.gov

| Reactant 1 | Reactant 2 | Reagent | Product | Reference |

| Pyrazole-3-carboxylic acid | Azepane | Thionyl chloride | This compound | eurekaselect.comnih.gov |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | 5-amino-1,3,4-thiadiazole-2-sulfonamide | - | Pyrazole carboxylic acid amide of 5-amino-1,3,4-thiadiazole-2-sulfonamide | nih.gov |

| Quinoline-8-carboxylic acid | L-valine derivatives | Oxalyl chloride, Pyridine | Chiral derivatives of 8-quinolinecarboxylic acids | researchgate.net |

Exploration of Other Condensation Reactions for Carbonyl Bond Formation

While the acid chloride route is prevalent, other condensation reactions are also employed for amide bond formation. These methods often utilize coupling agents to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Chan-Lam coupling, have emerged as powerful tools for C-N bond formation and can be adapted for the synthesis of pyrazole amides. researchgate.netgoogle.com These reactions typically involve the coupling of a pyrazole with a boronic acid derivative in the presence of a palladium catalyst. researchgate.net While not a direct condensation for the carbonyl bond, these methods can be instrumental in constructing the pyrazole-amine linkage in related structures.

Mechanistic Investigations and Regioselectivity Control in Synthesis

The synthesis of substituted pyrazoles, the precursors to the target molecule, often presents challenges in controlling regioselectivity. The reaction of unsymmetrical 1,3-dicarbonyl compounds with hydrazine derivatives can lead to the formation of two regioisomeric pyrazoles. thieme-connect.comchemicalbook.com

Detailed Elucidation of Reaction Mechanisms for Key Coupling Steps

The mechanism of the Knorr pyrazole synthesis, a fundamental method for forming the pyrazole ring, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jetir.orgyoutube.com The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. beilstein-journals.org The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the 1,3-dicarbonyl compound and the reaction conditions. thieme-connect.com

For the amide bond formation via an acid chloride, the mechanism is a straightforward nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acid chloride is attacked by the lone pair of the nitrogen atom in azepane, leading to a tetrahedral intermediate which then collapses to form the stable amide bond with the elimination of a chloride ion.

Strategies for Achieving Regioselective Synthesis of Target Compounds

Controlling the regioselectivity in pyrazole synthesis is crucial for obtaining the desired isomer. Several strategies have been developed to address this challenge. One approach is the use of specific solvents. For instance, employing aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), has been shown to significantly improve regioselectivity in the condensation of 1,3-diketones with arylhydrazines. thieme-connect.comorganic-chemistry.org In contrast, polar protic solvents like ethanol (B145695) often lead to mixtures of isomers. thieme-connect.com

Another strategy involves modifying the reactants. The use of fluorinated alcohols as solvents has been found to dramatically increase regioselectivity in pyrazole formation. conicet.gov.ar Additionally, the choice of the hydrazine derivative and the substituents on the 1,3-dicarbonyl compound can influence the reaction's outcome. thieme-connect.com For example, the reaction of β-ketoesters with hydrazones generated in situ can provide a regioselective route to triply substituted pyrazoles. beilstein-journals.org

| Strategy | Reactants | Solvent | Outcome | Reference |

| Solvent Choice | 1,3-Diketones and Arylhydrazines | N,N-Dimethylacetamide (DMAc) | High regioselectivity | thieme-connect.comorganic-chemistry.org |

| Solvent Choice | 1,3-Diketones and Methylhydrazine | 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity | conicet.gov.ar |

| Reactant Modification | β-Ketoesters and in situ generated Hydrazones | Not specified | Regioselective synthesis of triply substituted pyrazoles | beilstein-journals.org |

Considerations for Sustainable and Efficient Synthesis Approaches (e.g., Green Chemistry Principles)

In recent years, there has been a growing emphasis on developing environmentally friendly and efficient synthetic methods. nih.gov The principles of green chemistry are increasingly being applied to the synthesis of pyrazole derivatives and other heterocyclic compounds. jetir.orgtandfonline.comnih.gov

Key aspects of green chemistry in this context include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol. researchgate.net Aqueous synthesis of pyrazoles using recyclable catalysts like Amberlyst-70 has been reported. researchgate.net

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of recyclable heterogeneous catalysts and exploring metal-free catalytic systems. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. jetir.org

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, which can lead to faster reaction rates, easier separation, and reduced waste. tandfonline.com

For the synthesis of this compound, applying green chemistry principles could involve exploring one-pot syntheses that combine pyrazole formation and amidation, using catalytic methods for the amide bond formation to avoid stoichiometric activating agents, and choosing environmentally friendly solvents and reaction conditions.

Spectroscopic and Structural Elucidation of 1 1h Pyrazole 3 Carbonyl Azepane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

In the context of 1-(1H-pyrazole-3-carbonyl)azepane derivatives, the ¹H NMR spectrum exhibits characteristic signals for both the pyrazole (B372694) and azepane ring protons. For the pyrazole ring, distinct signals are observed for the N-H proton, which often appears as a broad singlet at a downfield chemical shift, and the pyrazole ring protons themselves. rsc.orgresearchgate.net For instance, in related pyrazole structures, the pyrazole proton (Pz-H) can appear as a singlet. rsc.org

The protons of the azepane ring typically appear as a series of multiplets in the aliphatic region of the spectrum due to complex spin-spin coupling between adjacent methylene (B1212753) groups. The specific chemical shifts and multiplicities of these signals are influenced by the conformation of the seven-membered ring and the nature of any substituents.

Table 1: Representative ¹H NMR Data for Pyrazole-Containing Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate | CDCl₃ | 1.39 (t, 3H, CH₃), 3.96 (s, 3H, OCH₃), 4.40 (q, 2H, CH₂), 6.98-7.08 (m, 2H, Ar-H), 7.18 (s, 1H, Pz-H), 7.28-7.37 (m, 1H, Ar-H), 7.70 (dd, 1H, Ar-H), 11.95 (bs, 1H, N-H) rsc.org |

| Ethyl 5-m-tolyl-1H-pyrazole-3-carboxylate | CDCl₃ | 1.16 (t, 3H, CH₃), 2.32 (s, 3H, CH₃), 4.14 (q, 2H, CH₂), 6.96 (s, 1H, Pz-H), 7.09-7.13 (m, 1H, Ar-H), 7.24 (t, 1H, Ar-H), 7.47-7.51 (m, 2H, Ar-H), 12.96 (bs, 1H, N-H) rsc.org |

| Ethyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | CDCl₃ | 1.27 (t, 3H, CH₃), 4.26 (q, 2H, CH₂), 6.95 (s, 1H, Pz-H), 7.07 (t, 2H, Ar-H), 7.70 (dd, 2H, Ar-H), 12.61 (bs, 1H, N-H) rsc.org |

This table presents data for related pyrazole compounds to illustrate typical chemical shifts and is not specific to this compound.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum.

Table 2: Representative ¹³C NMR Data for Pyrazole-Containing Compounds

| Compound | Solvent | Chemical Shift (δ, ppm) |

| Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-3-carboxylate | CDCl₃ | 14.2, 55.7, 60.8, 105.6, 111.5, 117.1, 121.4, 127.9, 129.7, 142.4, 143.1, 155.9, 162.4 rsc.org |

| Ethyl 5-m-tolyl-1H-pyrazole-3-carboxylate | CDCl₃ | 13.8, 21.2, 60.7, 104.8, 122.6, 126.2, 128.6, 129.1, 129.6, 138.3, 141.0, 147.0, 161.2 rsc.org |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | - | 194.7 (C=O) mdpi.com |

This table presents data for related pyrazole compounds to illustrate typical chemical shifts and is not specific to this compound.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govmdpi.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing the proton-proton connectivities within the pyrazole and azepane rings. thieme-connect.de

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between different fragments of the molecule, such as the connection between the pyrazole ring, the carbonyl group, and the azepane ring. nih.govthieme-connect.de

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound derivatives can be achieved.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For this compound derivatives, the IR spectrum provides key information:

N-H Stretch : The N-H stretching vibration of the pyrazole ring typically appears as a broad band in the region of 3100-3500 cm⁻¹. rsc.orgresearchgate.net

C=O Stretch : The carbonyl group of the amide linkage gives rise to a strong absorption band, typically in the range of 1630-1680 cm⁻¹. mdpi.com The exact position of this band can be influenced by the electronic environment and any hydrogen bonding.

C-H Stretch : The C-H stretching vibrations of the aromatic pyrazole ring and the aliphatic azepane ring appear in the region of 2850-3100 cm⁻¹.

C=N and C=C Stretches : The stretching vibrations of the C=N and C=C bonds within the pyrazole ring are typically observed in the 1400-1600 cm⁻¹ region. mdpi.comresearchgate.net

Table 3: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Absorption Range (cm⁻¹) | Reference |

| N-H Stretch (pyrazole) | 3100-3500 | rsc.orgresearchgate.net |

| C=O Stretch (amide) | 1630-1680 | mdpi.com |

| C=N, C=C Stretch (pyrazole ring) | 1400-1600 | mdpi.comresearchgate.net |

This table provides general ranges for the indicated functional groups.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

For this compound, high-resolution mass spectrometry (HRMS) can provide the exact molecular weight, which in turn confirms the elemental formula. semanticscholar.org The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for this type of molecule may include cleavage of the amide bond, loss of the carbonyl group, and fragmentation of the azepane and pyrazole rings. Analyzing these fragments helps to piece together the structure of the original molecule. mdpi.comsemanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the theoretical percentages calculated from the proposed molecular formula. rsc.org

A close agreement between the found and calculated values provides strong evidence for the purity and the correct elemental composition of the synthesized this compound derivative. rsc.orgsemanticscholar.org This technique, in conjunction with spectroscopic methods, serves as a final confirmation of the compound's identity.

Mechanistic Insights into the Biological Activity of 1 1h Pyrazole 3 Carbonyl Azepane Derivatives Pre Clinical Focus

Elucidation of Molecular Mechanisms of Action in Pre-clinical Systems

The biological activity of 1-(1H-pyrazole-3-carbonyl)azepane derivatives is rooted in their ability to interact with and modulate the function of specific biological macromolecules. These interactions trigger a cascade of events within cells, ultimately leading to the observed pharmacological effects.

Direct Modulation of Target Proteins (e.g., Enzyme Inhibition, Receptor Agonism/Antagonism)

A primary mechanism by which these pyrazole (B372694) derivatives exert their effects is through the direct modulation of protein function. This can manifest as either inhibition of enzymatic activity or as agonism or antagonism of cellular receptors.

Enzyme Inhibition:

A significant body of research has focused on the inhibitory effects of pyrazole-containing compounds on various enzymes. For instance, certain pyrazole carboxamide derivatives have been identified as potent inhibitors of succinate (B1194679) dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain. nih.govacs.orgresearchgate.netacs.org One study on a novel pyrazole carboxamide, SCU2028, demonstrated its efficacy against Rhizoctonia solani, a pathogenic fungus, by targeting and inhibiting both complex II (succinate dehydrogenase) and complex IV (cytochrome oxidase) of the respiratory chain. nih.govacs.orgresearchgate.net This inhibition disrupts cellular respiration, leading to a decrease in mitochondrial membrane potential and ultimately, cell death. nih.govacs.orgresearchgate.net

Furthermore, other pyrazole derivatives have shown inhibitory activity against a range of other enzymes. Some have been investigated as inhibitors of carbonic anhydrases (hCA), specifically showing selectivity for tumor-associated isoforms hCA IX and XII over the cytosolic isoforms I and II. bg.ac.rs Derivatives with bulky substituents on the phenyl ring were found to be more potent inhibitors of hCA XII, while those with alkyl groups at specific positions showed better inhibition of hCA IX. bg.ac.rs Additionally, pyrazole derivatives have been explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. nih.gov For example, a di-amino pyrazole derivative, CAN508, exhibited selective inhibition of CDK2. nih.gov

Receptor Agonism/Antagonism:

In addition to enzyme inhibition, some this compound derivatives and related pyrazole compounds can act as modulators of cellular receptors. For instance, a series of 1,3-diphenyl-1H-pyrazole derivatives were identified as partial agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.gov These compounds demonstrated the ability to bind to PPARγ and elicit a partial agonistic response, while also acting as competitive antagonists in the presence of a full agonist like rosiglitazone. nih.gov

DNA Interaction:

Interestingly, some 1H-pyrazole-3-carboxamide derivatives have been shown to interact directly with DNA. jst.go.jpnih.gov One particular compound, pym-5, was found to bind to the minor groove of DNA, leading to conformational changes and even cleavage of supercoiled plasmid DNA. jst.go.jpnih.gov This suggests that DNA can be a potential target for this class of compounds, contributing to their antitumor activity. jst.go.jpnih.gov

Table 1: Examples of Direct Protein Modulation by Pyrazole Derivatives

| Compound/Derivative Class | Target Protein | Mode of Action | Preclinical Model |

|---|---|---|---|

| Pyrazole Carboxamide (SCU2028) | Succinate Dehydrogenase (Complex II), Cytochrome Oxidase (Complex IV) | Inhibition | Rhizoctonia solani |

| 5-Aryl-1H-pyrazole-3-carboxylic acids | Carbonic Anhydrases (hCA IX and XII) | Selective Inhibition | Human carbonic anhydrase isoforms |

| Di-amino pyrazole derivative (CAN508) | Cyclin-Dependent Kinase 2 (CDK2) | Selective Inhibition | In vitro enzyme assays |

| 1,3-Diphenyl-1H-pyrazole derivatives | Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) | Partial Agonism/Competitive Antagonism | Cell-based transactivation assay |

| 1H-Pyrazole-3-carboxamide (pym-5) | DNA | Minor Groove Binding, Cleavage | In vitro DNA binding and cleavage assays |

Downstream Cellular Pathway Perturbations (e.g., cell cycle arrest, induction of apoptosis in cell lines)

The direct modulation of target proteins by this compound derivatives initiates a series of downstream events that perturb normal cellular processes. Two of the most frequently observed consequences in preclinical cancer studies are cell cycle arrest and the induction of apoptosis (programmed cell death).

Cell Cycle Arrest:

Several studies have demonstrated the ability of pyrazole derivatives to halt the progression of the cell cycle in cancer cells. For example, a novel pyrazole derivative, PTA-1, was found to arrest triple-negative breast cancer cells in the S and G2/M phases of the cell cycle. nih.gov Similarly, another pyrazoline derivative induced S-phase arrest in Jurkat leukemia cells. researchgate.net The inhibition of CDKs by certain pyrazole compounds, as mentioned earlier, directly contributes to this cell cycle arrest. nih.gov For instance, a pyrazole derivative, compound 4, was shown to cause significant cell cycle arrest at the G1 phase in HCT-116 cell lines. nih.gov

Induction of Apoptosis:

A common outcome of treatment with pyrazole derivatives in cancer cell lines is the induction of apoptosis. This programmed cell death is often triggered by the disruption of mitochondrial function. The new pyrrolyl-pyrazole-carboxamide compound RS 2780, for instance, was shown to interfere with mitochondrial properties, leading to the activation of the mitochondria-dependent apoptotic pathway in HeLa and SW613-B3 cancer cells. nih.gov This was evidenced by chromatin condensation, DNA fragmentation, and the activation of caspases. nih.gov Similarly, another pyrazole carboxamide, compound b5, induced apoptosis in insect neuronal cells by decreasing the mitochondrial membrane potential and increasing intracellular calcium ion concentration and caspase-3 activity. nih.gov This process also involved a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax and cytochrome-c. nih.gov

Pathway Analysis in Relevant Pre-clinical Models

To gain a deeper understanding of the mechanisms of action, researchers employ pathway analysis to investigate the broader effects of these compounds on cellular signaling networks.

Investigation of Compound Effects on Key Cellular Signaling Pathways

The modulation of specific proteins by pyrazole derivatives can have ripple effects on interconnected signaling pathways. For example, the inhibition of receptor tyrosine kinases like EGFR can impact downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. mdpi.com While direct evidence for this compound is limited, studies on broader pyrazole derivatives indicate that they can influence these key cancer-related signaling cascades. mdpi.com

Gene Expression and Protein Level Changes in Response to Treatment (in vitro/ex vivo)

Treatment of cells with pyrazole derivatives often leads to significant alterations in gene and protein expression profiles. In the study of the pyrazole carboxamide SCU2028 against R. solani, proteomic analysis revealed that 142 proteins were differentially expressed after treatment, with 92 being upregulated and 50 downregulated. nih.govacs.orgresearchgate.net These changes affected various physiological and biochemical pathways, particularly those related to the mitochondria, endoplasmic reticulum, and ribosome. nih.govacs.orgresearchgate.net In cancer cell lines, treatment with pyrazole derivatives has been shown to upregulate the expression of pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like Bcl-2. mdpi.com

Table 2: Downstream Effects and Pathway Perturbations of Pyrazole Derivatives

| Compound/Derivative Class | Cellular Effect | Key Pathway/Mechanism | Preclinical Model |

|---|---|---|---|

| Pyrazole derivative (PTA-1) | Cell Cycle Arrest (S and G2/M phases) | Inhibition of tubulin polymerization | Triple-negative breast cancer cells |

| Pyrazoline derivative | Cell Cycle Arrest (S phase) | Not specified | Jurkat leukemia cells |

| Pyrazole derivative (Compound 4) | Cell Cycle Arrest (G1 phase), Apoptosis | CDK2 Inhibition | HCT-116 colon cancer cells |

| Pyrrolyl-pyrazole-carboxamide (RS 2780) | Apoptosis | Mitochondria-dependent pathway, Caspase activation | HeLa and SW613-B3 cancer cells |

| Pyrazole carboxamide (Compound b5) | Apoptosis | Mitochondrial-dependent pathway, Decreased Bcl-2, Increased Bax and Cytochrome-c | Insect neuronal cells (RP-HzVNC-AW1) |

| Pyrazole Carboxamide (SCU2028) | Altered Protein Expression | Affects mitochondrial, ER, and ribosomal pathways | Rhizoctonia solani |

Selectivity and Off-Target Profiling in Pre-clinical Contexts

An important aspect of preclinical drug development is assessing the selectivity of a compound for its intended target and identifying any potential off-target effects.

Some pyrazole derivatives have demonstrated a degree of selectivity in their biological activity. For instance, the pyrrolyl-pyrazole-carboxamide RS 2780 was shown to inhibit the proliferation of cancer cells (HeLa and SW613-B3) without affecting normal fibroblasts. nih.gov Furthermore, certain 5-aryl-1H-pyrazole-3-carboxylic acids exhibited selective inhibition of the tumor-associated carbonic anhydrase isoforms IX and XII over the more ubiquitously expressed isoforms I and II. bg.ac.rs

Q & A

Q. What are the recommended synthetic routes for 1-(1H-pyrazole-3-carbonyl)azepane, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling pyrazole-3-carboxylic acid derivatives with azepane via acylation reactions. Key steps include:

- Activation of the carboxylic acid : Use carbodiimides (e.g., DCC) or chlorinating agents (e.g., SOCl₂) to generate reactive intermediates.

- Nucleophilic substitution : React the activated pyrazole carbonyl with azepane under inert conditions (e.g., N₂ atmosphere) to minimize side reactions.

- Optimization : Yield improvements (≥70%) are achieved by controlling stoichiometry (1:1.2 molar ratio of pyrazole:azepane) and using polar aprotic solvents (e.g., DMF) at 60–80°C .

- Purity : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. How should researchers characterize the structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and computational techniques:

- NMR : ¹H and ¹³C NMR identify proton environments (e.g., pyrazole C=O at ~165 ppm) and azepane ring conformation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 235.12) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between pyrazole N-H and azepane) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in structure-activity relationship (SAR) studies involving fluorinated analogs of this compound?

- Methodological Answer : Contradictions often arise from electronic vs. steric effects. Systematic approaches include:

- Electronic modulation : Compare analogs with electron-withdrawing (e.g., -F) and donating (e.g., -OCH₃) groups. Fluorine enhances binding affinity via polar interactions (e.g., σ-hole bonding) but may reduce solubility .

- Steric mapping : Use molecular docking to assess substituent bulk. For example, 4-fluorophenyl analogs show higher selectivity for serotonin receptors than bulkier 2-nitro derivatives .

- Data reconciliation : Cross-validate biological assays (e.g., IC₅₀ in enzyme inhibition vs. cellular uptake studies) to isolate confounding factors .

Q. What strategies optimize the binding affinity of this compound derivatives toward specific biological targets?

- Methodological Answer : Focus on pharmacophore refinement and pharmacokinetic profiling:

- Bioisosteric replacement : Substitute azepane with piperidine (6-membered ring) to alter ring strain and binding pocket fit. Azepane’s flexibility improves accommodation in larger pockets .

- Targeted modifications : Introduce para-fluoro substituents on the pyrazole ring to enhance π-π stacking with aromatic residues (e.g., Tyr in kinase targets) .

- ADMET profiling : Use in vitro assays (e.g., microsomal stability, Caco-2 permeability) to prioritize derivatives with balanced solubility (>50 µg/mL) and metabolic stability (t₁/₂ > 60 min) .

Key Considerations for Experimental Design

- Contradiction Analysis : When SAR data conflicts with computational predictions, validate via mutagenesis studies (e.g., Ala-scanning of target residues) .

- Stereochemical Control : Use chiral HPLC to separate enantiomers, as azepane’s conformation affects target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.